2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid
Overview
Description
2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with a difluoromethoxyphenyl group attached to the alpha carbon of the amino acid backbone
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal functioning of the cells, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that the compound could potentially influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2,4-difluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to form the corresponding amine.
Amino Acid Formation: The amine is subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,4-difluorophenyl)propanoic acid
- 2-Amino-3-(3-methoxyphenyl)propanoic acid
- 2-Amino-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
2-Amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid is unique due to the presence of both difluoro and methoxy groups on the aromatic ring. This combination enhances its chemical stability and biological activity compared to similar compounds. The difluoromethoxyphenyl group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
2-amino-3-(2,4-difluoro-3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDIMEMULCSCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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